molecular formula C16H14O B13665329 Phenyl[4-(prop-2-en-1-yl)phenyl]methanone CAS No. 76385-38-1

Phenyl[4-(prop-2-en-1-yl)phenyl]methanone

Cat. No.: B13665329
CAS No.: 76385-38-1
M. Wt: 222.28 g/mol
InChI Key: YYJZQPMPMIUTQV-UHFFFAOYSA-N
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Description

(4-Allylphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and an allyl group attached to a central carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Allylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the acyl group onto an aromatic ring. The general reaction scheme is as follows:

    Starting Materials: Benzene, allyl chloride, and benzoyl chloride.

    Catalyst: Aluminum chloride (AlCl₃).

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of (4-Allylphenyl)(phenyl)methanone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Allylphenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(4-Allylphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Allylphenyl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the allyl and phenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure but lacks the allyl group.

    Acetophenone: Contains a methyl group instead of the allyl group.

    4-Allylbenzophenone: Similar structure but with different substitution patterns.

Uniqueness

(4-Allylphenyl)(phenyl)methanone is unique due to the presence of both an allyl and a phenyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities.

Biological Activity

Phenyl[4-(prop-2-en-1-yl)phenyl]methanone, also known as a type of chalcone derivative, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a chalcone backbone characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural motif is pivotal in its biological activity, influencing interactions with various biological targets.

Biological Activities

1. Antioxidant Activity
Research indicates that this compound exhibits moderate antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing oxidative stress-related cellular damage .

2. Anti-inflammatory Effects
The compound has shown potential in inhibiting lipoxygenase (LOX) activity, an enzyme involved in the inflammatory response. The inhibition of LOX can mitigate the production of pro-inflammatory mediators, making this compound a candidate for anti-inflammatory therapies .

3. Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, including breast and liver cancers. The mechanism involves the downregulation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent cell death .

The biological activities of this compound are attributed to its ability to interact with multiple molecular targets:

  • Radical Scavenging : The presence of hydroxyl groups in the structure enhances its capacity to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : By binding to the active sites of enzymes like LOX, the compound can effectively reduce inflammatory responses.
  • Cell Cycle Modulation : The compound's influence on CDKs disrupts normal cell cycle progression, particularly in cancer cells.

Research Findings and Case Studies

StudyFindings
Demonstrated moderate antioxidant and anti-lipoxygenase activities; suggested as a lead for further hybrid synthesis.
Showed significant antiproliferative effects in cancer cell lines with IC50 values ranging from 0.4 to 1.0 μM; induced apoptosis via CDK modulation.
Explored antibacterial properties against Gram-positive and Gram-negative bacteria; some derivatives exhibited high activity compared to standard antibiotics.

Properties

CAS No.

76385-38-1

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

phenyl-(4-prop-2-enylphenyl)methanone

InChI

InChI=1S/C16H14O/c1-2-6-13-9-11-15(12-10-13)16(17)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2

InChI Key

YYJZQPMPMIUTQV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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